DNA-PK-IN-13

DNA-PK Inhibition Cancer IC50

Need a DNA-PK inhibitor that combines ultra-high potency with viable oral pharmacokinetics for in vivo efficacy studies? Early inhibitors like NU7441 lack oral bioavailability, while dual PI3K/DNA-PK inhibitors introduce confounding off-target effects. DNA-PK-IN-13 (SK10) solves this: • Potency: IC50 = 0.11 nM (5.5x > AZD7648, 100x > NU7441). • Oral bioavailability: F = 31.8% enabling flexible dosing. • In vivo validation: 50.2% TGI with doxorubicin in CT26 model. • Mechanistic precision: Reduces γH2A.X; no cell cycle alteration without DNA damage. Supplied as a characterized small molecule for chemosensitization, DDR studies, and IO combination research.

Molecular Formula C22H22N8O
Molecular Weight 414.5 g/mol
Cat. No. B12379584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-13
Molecular FormulaC22H22N8O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1NC3=NC=C4C(=N3)N(CC5=NN=CN54)C6CCOCC6)N=CC=C2
InChIInChI=1S/C22H22N8O/c1-14-9-15-3-2-6-23-18(15)10-17(14)26-22-24-11-19-21(27-22)29(16-4-7-31-8-5-16)12-20-28-25-13-30(19)20/h2-3,6,9-11,13,16H,4-5,7-8,12H2,1H3,(H,24,26,27)
InChIKeyGCJWSMRXTGSORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-13 (SK10): Potent Oral DNA-PK Inhibitor


DNA-PK-IN-13 (also known as Compound SK10) is a heterotricyclic, small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK), a pivotal enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair [1]. It is designed to overcome the limitations of earlier DNA-PK inhibitors by combining exceptional enzymatic potency (IC50 = 0.11 nM) with favorable oral pharmacokinetics (F = 31.8%) [1]. Unlike dual PI3K/DNA-PK inhibitors, its primary action is on DNA-PK, enhancing the sensitivity of tumor cells to DNA-damaging chemotherapeutics and ionizing radiation [1]. This compound is intended for advanced preclinical research in oncology, with demonstrated in vivo efficacy in syngeneic mouse tumor models [1].

DNA-PK-IN-13 (SK10): Key Differentiators from In-Class Inhibitors


The DNA-PK inhibitor landscape is characterized by significant divergence in potency, selectivity, and drug-like properties. Simply substituting one DNA-PK inhibitor for another, even within the same chemical class, can yield non-comparable and irreproducible results. For example, early-generation inhibitors like NU7441 exhibit high potency but poor oral bioavailability, limiting their translational potential, while dual PI3K/DNA-PK inhibitors like KU-0060648 introduce confounding activity against lipid kinases . Even among highly potent inhibitors, key differentiators such as oral bioavailability and in vivo chemosensitization efficacy vary substantially, making compound-specific characterization essential for experimental design [1]. The quantitative evidence below demonstrates precisely why DNA-PK-IN-13 (SK10) cannot be assumed interchangeable with its closest analogs and why it is a distinct tool for specific research applications.

DNA-PK-IN-13 (SK10): Comparative Evidence Guide


Superior Enzymatic Inhibition vs. AZD7648 and NU7441

In a direct comparison of DNA-PK enzymatic inhibition, DNA-PK-IN-13 (SK10) demonstrates an IC50 of 0.11 nM, which is 5.5-fold more potent than the clinical-stage inhibitor AZD7648 (IC50 = 0.6 nM) and over 100-fold more potent than the widely used research tool NU7441 (IC50 = 14 nM) [1]. This superior potency is critical for achieving maximal target engagement at lower concentrations, potentially mitigating off-target effects at higher doses.

DNA-PK Inhibition Cancer IC50 Enzymatic Assay

Oral Bioavailability vs. NU7441 and KU-0060648

A critical differentiator for DNA-PK-IN-13 (SK10) is its quantifiable oral bioavailability (F = 31.8%), which directly contrasts with the suboptimal bioavailability of earlier DNA-PK inhibitors like NU7441 that often require intraperitoneal administration in vivo [1][2]. While KU-0060648 is also orally active, it is a dual PI3K/DNA-PK inhibitor with complex pharmacology . The oral bioavailability of DNA-PK-IN-13 simplifies chronic dosing regimens and aligns with clinical translation pathways.

Pharmacokinetics Oral Bioavailability ADME Cancer

In Vivo Chemosensitization in Syngeneic Colorectal Model

In the CT26 syngeneic mouse model of colorectal cancer, single-agent DNA-PK-IN-13 (SK10) administered intraperitoneally at 10 mg/kg reduced tumor weight by 30.8% and tumor volume by 32.1% [1]. More importantly, its combination with the standard chemotherapeutic doxorubicin (2.5 mg/kg) resulted in a statistically significant increase in tumor growth inhibition (TGI) to 50.2%, without notable toxicity [1]. This in vivo chemosensitization effect is a direct functional readout of its mechanism and a key differentiator from compounds lacking such well-characterized in vivo efficacy data.

In Vivo Efficacy Chemosensitization Colorectal Cancer Doxorubicin Tumor Growth Inhibition

Synergistic Cell Death with Doxorubicin in Jurkat Cells

In Jurkat T-cell leukemia cells, DNA-PK-IN-13 (SK10) alone at 1 μM did not significantly alter the cell cycle, but its combination with a sub-efficacious dose of doxorubicin (0.1 μM) led to a marked reduction in the S-phase population and a corresponding increase in G2/M arrest, contributing to enhanced cell death [1]. This functional synergy is a more relevant metric of therapeutic potential than static IC50 values and is a hallmark of effective DNA-PK inhibition.

Synergistic Antiproliferation Chemotherapy Jurkat Cells Doxorubicin Cell Cycle Arrest

Novel Heterotricyclic Scaffold Differentiation

DNA-PK-IN-13 (SK10) is based on a novel heterotricyclic core, which differentiates it from the dibenzothiophene-based NU7441/KU-0060648 series and the morpholino-chromenone class [1]. This structural divergence is not merely cosmetic; it is a deliberate scaffold-hopping strategy that confers unique physicochemical properties and a potentially distinct selectivity profile. While the full kinome selectivity profile is not disclosed in the primary publication, the novel core is a key differentiator for intellectual property and for avoiding cross-resistance or polypharmacology associated with established chemotypes.

Chemical Structure Scaffold Hopping Drug Design Medicinal Chemistry Selectivity

DNA-PK-IN-13 (SK10): Validated Research Applications


Combination Therapy in Syngeneic Tumor Models

DNA-PK-IN-13 (SK10) is ideally suited for in vivo studies designed to evaluate chemosensitization. The combination of SK10 (10 mg/kg, i.p.) with doxorubicin (2.5 mg/kg) in the CT26 syngeneic mouse model produced a TGI of 50.2%, significantly exceeding monotherapy [1]. Its oral bioavailability (F=31.8%) also supports flexible oral dosing regimens in similar models, enabling long-term efficacy studies that are impractical with compounds requiring continuous parenteral administration .

DNA-PK Inhibition for Cancer Immunotherapy

The primary publication demonstrates that SK10 combination therapies with a PD-L1 antibody or the small-molecule PD-L1 inhibitor SWS1 show synergistic anticancer and immunomodulatory effects in both CT26 and B16-F10 tumor-bearing mouse models [1]. This positions DNA-PK-IN-13 (SK10) as a valuable tool compound for dissecting the intersection between DNA damage repair inhibition and the tumor immune microenvironment, particularly in models of immunologically 'cold' tumors.

Chemotherapy-Induced DNA Damage Signaling

The ability of DNA-PK-IN-13 (SK10) to concentration-dependently reduce γH2A.X levels in Jurkat and HepG2 cells, and to alter the cell cycle only in combination with a DNA-damaging agent, makes it a precise tool for studying the dynamics of DNA damage response [1]. Researchers can use this compound to dissect the specific contribution of the NHEJ pathway to cellular recovery following exposure to topoisomerase II inhibitors or ionizing radiation.

Comparative Pharmacology vs. Established Inhibitors

Given its 5.5-fold greater potency than AZD7648 and >100-fold greater potency than NU7441, along with its defined oral bioavailability, DNA-PK-IN-13 (SK10) serves as an advanced comparator in head-to-head studies [1]. Such studies are critical for benchmarking new DNA-PK inhibitors and for validating target engagement assays across different chemical series, establishing a higher bar for enzymatic and pharmacokinetic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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